molecular formula C11H22N2 B8048696 (R)-1-(cyclopentylmethyl)piperidin-3-amine

(R)-1-(cyclopentylmethyl)piperidin-3-amine

Cat. No.: B8048696
M. Wt: 182.31 g/mol
InChI Key: AXIQFLQUYOOOCA-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-1-(cyclopentylmethyl)piperidin-3-amine is a chiral amine compound featuring a piperidine ring substituted with a cyclopentylmethyl group. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activity and utility as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(cyclopentylmethyl)piperidin-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as cyclopentylmethyl bromide and ®-piperidine.

    Nucleophilic Substitution: The cyclopentylmethyl group is introduced to the piperidine ring through a nucleophilic substitution reaction. This involves reacting ®-piperidine with cyclopentylmethyl bromide in the presence of a base such as sodium hydride or potassium carbonate.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired ®-1-(cyclopentylmethyl)piperidin-3-amine.

Industrial Production Methods

In an industrial setting, the synthesis of ®-1-(cyclopentylmethyl)piperidin-3-amine may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials and reagents.

    Continuous Flow Chemistry: Employing continuous flow chemistry techniques to improve reaction efficiency and yield.

    Automated Purification Systems: Using automated systems for purification to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

®-1-(cyclopentylmethyl)piperidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or amides using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The piperidine ring can undergo substitution reactions with electrophiles, such as alkyl halides or acyl chlorides, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, mild acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents like tetrahydrofuran.

    Substitution: Alkyl halides, acyl chlorides, bases like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Imines, amides.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

    Building Block: Used as a building block in the synthesis of more complex organic molecules.

    Chiral Ligand: Employed as a chiral ligand in asymmetric synthesis.

Biology

    Biological Activity: Investigated for potential biological activity, including antimicrobial and anticancer properties.

Medicine

    Drug Development: Explored as a potential lead compound in drug development for various therapeutic areas.

Industry

    Catalysis: Utilized in catalytic processes for the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-1-(cyclopentylmethyl)piperidin-3-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(cyclopentylmethyl)piperidin-3-amine: The enantiomer of the compound, differing in its stereochemistry.

    1-(cyclopentylmethyl)piperidin-3-amine: The racemic mixture containing both ® and (S) enantiomers.

    Other Piperidine Derivatives: Compounds with similar piperidine ring structures but different substituents.

Uniqueness

®-1-(cyclopentylmethyl)piperidin-3-amine is unique due to its specific stereochemistry, which can impart distinct biological activity and selectivity compared to its enantiomer or racemic mixture. This uniqueness makes it valuable in applications requiring chiral specificity.

Properties

IUPAC Name

(3R)-1-(cyclopentylmethyl)piperidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c12-11-6-3-7-13(9-11)8-10-4-1-2-5-10/h10-11H,1-9,12H2/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXIQFLQUYOOOCA-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CN2CCCC(C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)CN2CCC[C@H](C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.